molecular formula C13H22N2O9 B582624 N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid CAS No. 112054-78-1

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid

Cat. No.: B582624
CAS No.: 112054-78-1
M. Wt: 350.324
InChI Key: VOVFDZJABRGWTQ-WVPFUJCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, acetamido groups, and a carboxylic acid group. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective acylation and hydroxylation reactions. One common synthetic route involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using silyl or benzyl protecting groups to prevent unwanted reactions.

    Acylation: The protected intermediate is then subjected to acylation reactions to introduce the acetamido groups.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetamido groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid involves its interaction with specific molecular targets and pathways. The acetamido groups can form hydrogen bonds with biological molecules, while the hydroxyl and carboxylic acid groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Properties

IUPAC Name

5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7?,8-,9?,10-,11?,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVFDZJABRGWTQ-WVPFUJCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]([C@H](C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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